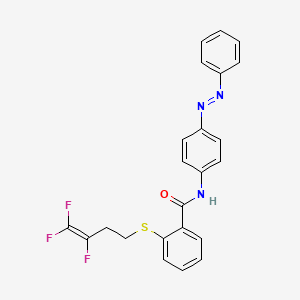![molecular formula C15H24N2O2S B2403655 1-シクロペンチル-3-[5-ヒドロキシ-3-(チオフェン-2-イル)ペンチル]尿素 CAS No. 2097889-61-5](/img/structure/B2403655.png)
1-シクロペンチル-3-[5-ヒドロキシ-3-(チオフェン-2-イル)ペンチル]尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiophene ring, and a urea moiety
科学的研究の応用
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
準備方法
The synthesis of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene derivative: The thiophene ring is functionalized to introduce the desired substituents.
Coupling reaction: The functionalized thiophene is coupled with a cyclopentyl derivative under specific conditions to form the intermediate compound.
Urea formation: The intermediate compound undergoes a reaction with an isocyanate or a related reagent to form the final urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-[5-hydroxy-3-(phenyl)pentyl]urea: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-Cyclopentyl-3-[5-hydroxy-3-(pyridin-2-yl)pentyl]urea: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-cyclopentyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-10-8-12(14-6-3-11-20-14)7-9-16-15(19)17-13-4-1-2-5-13/h3,6,11-13,18H,1-2,4-5,7-10H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMYQQHKRBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
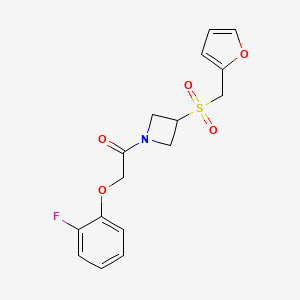
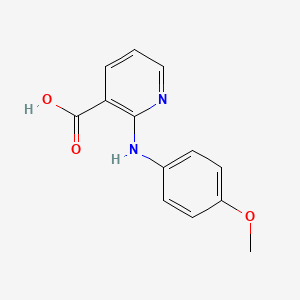
![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)
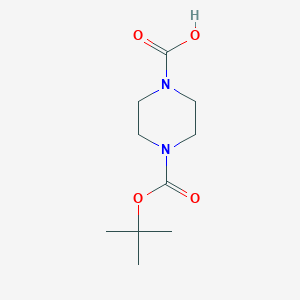


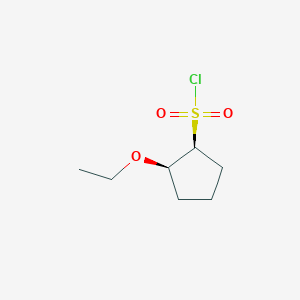
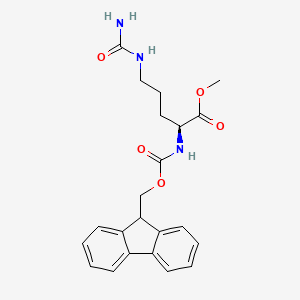
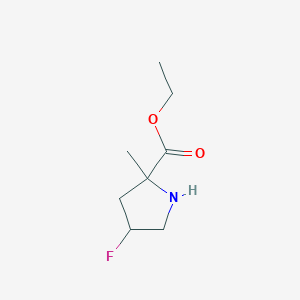
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)
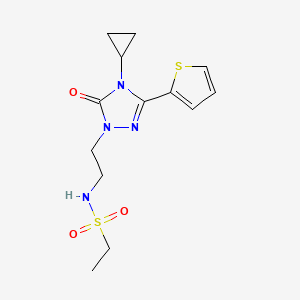
![1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2403594.png)
